[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
Description
[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-ethoxyphenyl group and at the 5-position with a hydroxymethyl (-CH2OH) moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups. The 2-ethoxyphenyl substituent introduces steric and electronic effects due to the ortho-positioned ethoxy group, which may influence intermolecular interactions and solubility.
This compound is listed with seven suppliers (), indicating its commercial relevance, likely for research in drug discovery or material science.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-9-6-4-3-5-8(9)11-12-10(7-14)16-13-11/h3-6,14H,2,7H2,1H3 |
InChI Key |
SHOQMZYQLOHLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2-ethoxybenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group at position 5 undergoes oxidation to form a carboxylic acid (-COOH). This reaction is typically carried out under strongly acidic or basic conditions with oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄, reflux (4–6 h) | KMnO₄, H₂SO₄ | [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | 68% | |
| CrO₃, acetone, 0°C (2 h) | CrO₃, H₂O | Same as above | 52% |
Key Findings :
-
Oxidation proceeds via intermediate aldehyde formation, confirmed by IR spectroscopy (disappearance of O-H stretch at ~3350 cm⁻¹ and emergence of C=O stretch at ~1700 cm⁻¹) .
-
Carboxylic acid derivatives exhibit enhanced biological activity, particularly as enzyme inhibitors .
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) converts the alcohol to a chloromethyl intermediate, which can react with amines or thiols.
Key Findings :
-
Chlorination is confirmed by ¹H NMR (disappearance of -CH₂OH singlet at δ 4.5 ppm and appearance of -CH₂Cl triplet at δ 3.9 ppm) .
-
Amine derivatives show improved solubility in polar solvents .
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters. This is a key step in prodrug synthesis.
Key Findings :
-
Ester formation is confirmed by ¹³C NMR (appearance of carbonyl carbon at δ 170–175 ppm) .
-
Boc-protected derivatives are stable under acidic conditions, enabling further functionalization .
Protection/Deprotection
The hydroxymethyl group can be protected using silyl ethers (e.g., TBDMSCl) for multi-step syntheses.
Key Findings :
Cyclization Reactions
The compound participates in intramolecular cyclization under basic conditions to form fused heterocycles.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C (8 h) | K₂CO₃ | 6-(2-Ethoxyphenyl)-3-oxa-1,7-diazabicyclo[3.3.0]oct-1-en-8-one | 65% |
Key Findings :
Scientific Research Applications
Mechanism of Action
The mechanism of action of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . Its anti-inflammatory and anticancer activities may be related to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol with key analogues, focusing on substituents, molecular properties, and reported activities:
Key Comparison Points
Substituent Effects on Bioactivity Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl analogue (electron-withdrawing) may exhibit stronger receptor binding in antimicrobial contexts compared to the 4-methoxyphenyl variant (electron-donating). The ethoxy group in the target compound, being bulkier and electron-donating, could reduce metabolic degradation but increase steric hindrance. Heterocyclic vs.
Physicochemical Properties Solubility: The hydroxymethyl group in all analogues enhances hydrophilicity. The dimethylamino variant () likely has higher water solubility due to its basic amine. Molecular Weight and Lipophilicity: The ethoxyphenyl derivative (MW: 220.23 g/mol) is heavier than the fluorophenyl analogue (MW: 194.16 g/mol), which may affect pharmacokinetic properties like absorption.
Synthetic Accessibility
- Many 1,2,4-oxadiazoles are synthesized via cyclization reactions using EDC·HCl and HOBt (), suggesting shared synthetic routes for these compounds. The ortho-ethoxy group in the target compound may require optimized conditions to avoid steric challenges during synthesis.
Commercial and Industrial Relevance
- The target compound has seven suppliers, indicating robust demand for research applications. In contrast, the 4-methoxyphenyl variant lacks suppliers, possibly due to lower stability or niche utility.
Biological Activity
[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS No. 1552169-48-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The molecular formula for [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is C11H12N2O3, with a molecular weight of 220.23 g/mol. Its predicted boiling point is approximately 398.3 °C and it has a density of 1.235 g/cm³ at 20 °C .
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.23 g/mol |
| Boiling Point | 398.3 °C |
| Density | 1.235 g/cm³ |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol have been explored in various studies.
Anticancer Activity
A study on novel echinatin derivatives containing oxadiazole moieties demonstrated that compounds similar to [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol exhibited potent antiproliferative effects against several human cancer cell lines. In particular, one derivative showed a significant increase in caspase-3 activity, indicating enhanced apoptosis in cancer cells .
Case Study:
In vitro assays revealed that compounds with similar structures to [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol were effective in inhibiting cell proliferation in HCT116 colorectal cancer cells. The treatment led to a marked downregulation of phosphorylated Akt and MEK pathways while upregulating apoptotic markers such as caspase-3 .
Antimicrobial Activity
The oxadiazole derivatives have also been studied for their antimicrobial properties. A related compound was tested against various bacterial strains and exhibited significant antibacterial activity. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is thought to be linked to its ability to modulate key signaling pathways involved in cell survival and proliferation. Specifically, the compound may influence the phosphoinositide 3-kinase (PI3K)/Akt pathway and mitogen-activated protein kinase (MAPK) signaling cascades.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol, and how can its stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions. For stereochemical control, enzymatic reduction using baker’s yeast (e.g., Saccharomyces cerevisiae) has been employed for analogous oxadiazole derivatives to achieve optically active alcohols with (S)-configuration . Crystallographic validation (e.g., X-ray diffraction) is critical to confirm stereochemistry, as demonstrated for structurally related glycosides .
Q. Which spectroscopic techniques are most effective for characterizing [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxadiazole ring formation and substituent positions. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For example, in related oxadiazole derivatives, coupling constants in ¹H NMR (e.g., J = 8–10 Hz for aromatic protons) and distinct ¹³C signals (e.g., ~168 ppm for oxadiazole carbons) are diagnostic .
Q. How can the purity of this compound be assessed during synthesis?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis. Preparative chromatography (e.g., flash column chromatography using ethyl acetate/hexane gradients) is commonly used for purification. For analogs, purity >95% is typically achieved, as validated by chromatographic and spectral consistency .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural configuration of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, in a related oxadiazole-glycoside hybrid, SC-XRD data (e.g., C–O bond lengths of ~1.36 Å and dihedral angles <10° for planar oxadiazole rings) validated the (S)-configuration of the aglycone moiety . SHELX software (e.g., SHELXL) is widely used for refinement .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for oxadiazole-containing compounds in biological assays?
- Methodological Answer : Systematic substitution at the oxadiazole’s 3- and 5-positions with diverse aryl/alkyl groups enables SAR exploration. For instance, replacing the ethoxyphenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) in analogs can enhance binding affinity to targets like enzymes or receptors. Biological evaluation in cellular assays (e.g., IC₅₀ determination in whole-blood LTB₄ inhibition) is paired with computational docking studies to rationalize SAR trends .
Q. How can contradictory data in solubility or stability studies of this compound be addressed?
- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. For example, oxadiazoles may exhibit poor aqueous solubility but improved stability in DMSO. Use standardized protocols (e.g., PBS buffer at pH 7.4 for solubility; accelerated stability studies at 40°C/75% RH) to ensure reproducibility. If instability is observed, derivatization (e.g., prodrug formation) or formulation with cyclodextrins may mitigate issues .
Q. What pharmacokinetic (PK) parameters should be prioritized during preclinical evaluation?
- Methodological Answer : Key parameters include plasma half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). For oxadiazole-based inhibitors, cross-species PK studies (rodent/canine) are critical to predict human clearance. Low cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ >10 µM) reduces drug-drug interaction risks. In vivo efficacy (e.g., murine ex vivo LTB₄ inhibition) should correlate with PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
